molecular formula C21H22N2O4S B5175941 N~2~-ethyl-N~1~-(4-methoxyphenyl)-N~2~-(2-naphthylsulfonyl)glycinamide

N~2~-ethyl-N~1~-(4-methoxyphenyl)-N~2~-(2-naphthylsulfonyl)glycinamide

Cat. No.: B5175941
M. Wt: 398.5 g/mol
InChI Key: ZZLDKTJXKYQRPG-UHFFFAOYSA-N
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Description

This compound belongs to the glycinamide class, characterized by a central glycine backbone modified with sulfonamide and aromatic substituents. Its structure features:

  • N¹-substituent: 4-Methoxyphenyl (electron-donating group).
  • N²-substituents: Ethyl group and 2-naphthylsulfonyl moiety. The ethyl group introduces steric effects, which may influence binding to biological targets like Nrf2 or Toll-like receptors (TLRs) .

Properties

IUPAC Name

2-[ethyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-3-23(15-21(24)22-18-9-11-19(27-2)12-10-18)28(25,26)20-13-8-16-6-4-5-7-17(16)14-20/h4-14H,3,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLDKTJXKYQRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

Glycinamide derivatives share a common backbone but differ in substituents, which dictate their physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Glycinamide Derivatives
Compound Name N¹-Substituent N²-Substituents Sulfonyl Group Key Functional Groups Biological Activity
Target Compound 4-MeOPh Ethyl + 2-Naphthylsulfonyl 2-Naphthyl Methoxy, Naphthyl Potential Nrf2 activation*
Compound E Benzyl Phenyl + Phenylsulfonyl Phenyl Benzyl, Phenyl TLR2/6 agonist
Compound 15 4-MeOPh Ethyl + 4-Nitro-1-Naphthyl 4-Nitro-1-Naphthyl Nitro, Methoxy Synthetic intermediate
N-(4-Chlorophenyl)-... () 4-ClPh 4-MeOPh + Methylsulfonyl Methyl Chloro, Methoxy Not reported
ST50258569 4-MeOPh 3-Nitrophenyl + Phenylsulfonyl Phenyl Nitro, Methoxy Unknown

*Inferred from structural similarity to naphthalene-based Nrf2 activators in and .

Physicochemical Properties

  • Solubility : Bulky hydrophobic groups (e.g., 2-naphthylsulfonyl) reduce aqueous solubility. For example, the target compound likely has lower solubility compared to analogs with methylsulfonyl () or hydroxyethyl groups ().
  • Molecular Weight : The target compound’s molecular weight (~470 g/mol, estimated) is higher than derivatives with smaller sulfonyl groups (e.g., ~350 g/mol for methylsulfonyl analogs).

Key Research Findings

  • Receptor Specificity : The 2-naphthylsulfonyl group’s bulkiness may shift activity from TLRs (seen in phenylsulfonyl analogs) to Nrf2, as observed in structurally related naphthalene derivatives .
  • Solubility-Bioavailability Trade-off : Despite lower solubility, the 2-naphthyl group could enhance tissue penetration, a critical factor for in vivo efficacy.

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